REACTION_CXSMILES
|
[CH2:1]1[C@@H:9]2[N:4]([C:5](=[O:11])[CH2:6][C:7](=O)[CH2:8]2)[CH2:3][CH2:2]1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>C(O)C>[NH:4]1[CH2:9][CH2:1][CH2:2][CH2:3]1.[N:12]1([C:7]2[CH2:8][C@H:9]3[N:4]([CH2:3][CH2:2][CH2:1]3)[C:5](=[O:11])[CH:6]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
C1CCN2C(CC(C[C@H]12)=O)=O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
128 μL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
At the end of this time, the reaction mixture was concentrated by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove solvents
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C1=CC(N2CCC[C@H]2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: CALCULATEDPERCENTYIELD | 204.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |